Cas no 2612397-05-2 (Fmoc-l-agb(pbf,boc)-oh)
Fmoc-l-agb(pbf,boc)-oh Chemical and Physical Properties
Names and Identifiers
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- 10-Oxa-2,6,8-triazadodec-6-enoic acid, 3-carboxy-7-[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]-11,11-dimethyl-9-oxo-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)-
- Fmoc-l-agb(pbf,boc)-oh
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- Inchi: 1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1
- InChI Key: WCVFDVTWTKHJQZ-PMERELPUSA-N
- SMILES: C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)(=O)N[C@H](C(O)=O)CCN=C(NS(C1=C(C)C(C)=C2OC(C)(C)CC2=C1C)(=O)=O)NC(=O)OC(C)(C)C
Fmoc-l-agb(pbf,boc)-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB571312-250mg |
Fmoc-Agb(Pbf,Boc); . |
2612397-05-2 | 250mg |
€114.50 | 2024-08-02 | ||
| abcr | AB571312-500mg |
Fmoc-Agb(Pbf,Boc); . |
2612397-05-2 | 500mg |
€190.10 | 2024-08-02 | ||
| abcr | AB571312-1g |
Fmoc-Agb(Pbf,Boc); . |
2612397-05-2 | 1g |
€284.60 | 2024-08-02 | ||
| abcr | AB571312-5g |
Fmoc-Agb(Pbf,Boc); . |
2612397-05-2 | 5g |
€965.00 | 2024-08-02 |
Fmoc-l-agb(pbf,boc)-oh Suppliers
Fmoc-l-agb(pbf,boc)-oh Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Fmoc-l-agb(pbf,boc)-oh
Research Brief on Fmoc-L-AGB(Pbf,Boc)-OH and Related Compound 2612397-05-2 in Chemical Biology and Pharmaceutical Applications
Recent advancements in peptide synthesis and chemical biology have highlighted the importance of specialized amino acid derivatives, such as Fmoc-L-AGB(Pbf,Boc)-OH (CAS: 2612397-05-2), in drug discovery and development. This protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups (Fmoc, Pbf, and Boc), which enable selective deprotection and efficient peptide chain elongation. The compound's unique structure and reactivity make it particularly valuable for synthesizing complex peptides with arginine-like side chains, which are often found in biologically active molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Fmoc-L-AGB(Pbf,Boc)-OH in the synthesis of peptidomimetics targeting G-protein-coupled receptors (GPCRs). The researchers demonstrated that incorporating this building block improved the yield and purity of target peptides by reducing side reactions during SPPS. Furthermore, the study revealed that the Pbf protecting group provided superior stability under standard Fmoc-deprotection conditions compared to traditional arginine protecting groups, making it particularly suitable for automated peptide synthesis platforms.
In parallel research, scientists at several pharmaceutical companies have explored the potential of compound 2612397-05-2 in the development of novel antithrombotic agents. A recent patent application (WO2023056421) describes its incorporation into cyclic peptides that selectively inhibit Factor XIa, showing promising anticoagulant activity with reduced bleeding risk compared to current therapies. The structural flexibility offered by this building block allowed for optimal spatial arrangement of pharmacophores, leading to compounds with nanomolar potency and improved pharmacokinetic properties.
Analytical chemistry advancements have also contributed to better characterization of Fmoc-L-AGB(Pbf,Boc)-OH and its derivatives. A 2024 Analytical Chemistry publication presented a novel LC-MS/MS method capable of detecting and quantifying this compound at trace levels in complex biological matrices, addressing previous challenges in monitoring its stability and metabolism during drug development. This methodological improvement is particularly relevant for quality control in peptide API manufacturing and for understanding the in vivo fate of peptide-based therapeutics containing this structural motif.
From a commercial perspective, the demand for high-purity Fmoc-L-AGB(Pbf,Boc)-OH has increased significantly, with major suppliers reporting a 35% year-over-year growth in sales volume. This trend reflects the expanding applications of complex peptide therapeutics in oncology, metabolic diseases, and infectious diseases. Current market analyses project continued growth as more peptide-based drugs enter clinical trials, many of which utilize this specialized building block in their synthesis.
Future research directions include exploring the compound's utility in mRNA display technologies for peptide drug discovery and its potential in creating stapled peptides with enhanced membrane permeability. Preliminary results presented at the 2024 American Peptide Symposium suggest that 2612397-05-2 derivatives may enable novel strategies for stabilizing α-helical structures in therapeutic peptides, potentially overcoming one of the major challenges in peptide-based drug development.
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